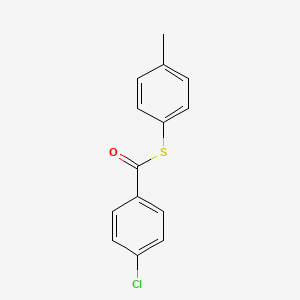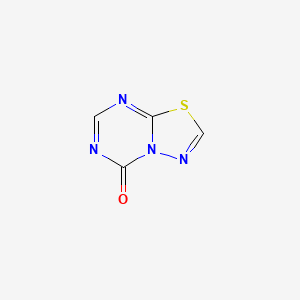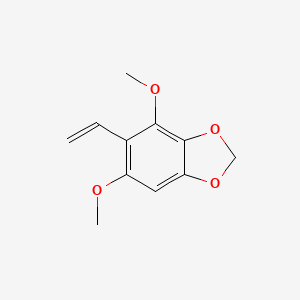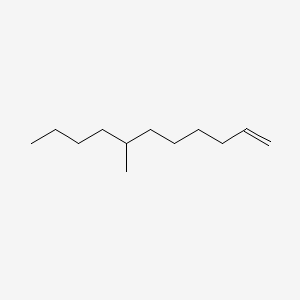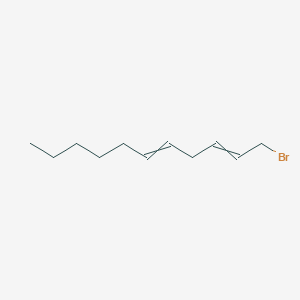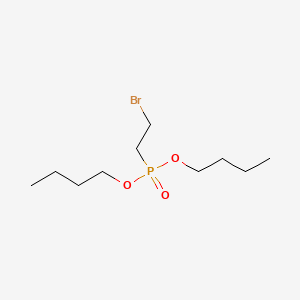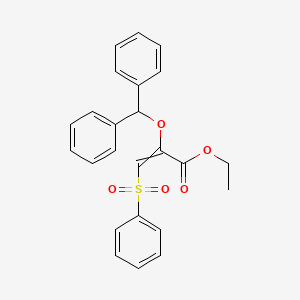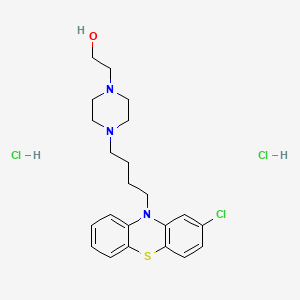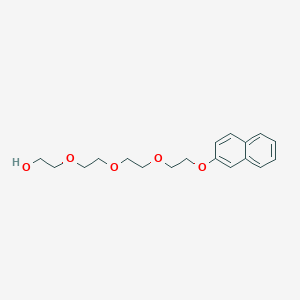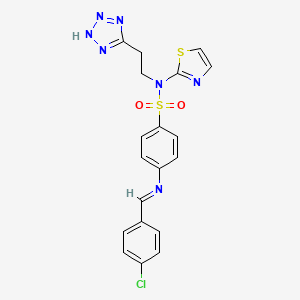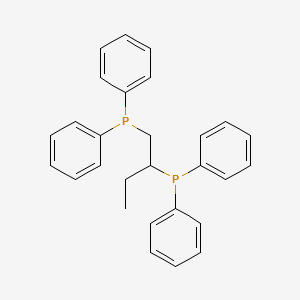
(Butane-1,2-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(diphenylphosphino)butane is an organophosphorus compound with the chemical formula (C6H5)2P(CH2)4P(C6H5)2 . It is a white solid that is soluble in organic solvents and is less commonly used in coordination chemistry compared to other diphosphine ligands . This compound is known for its role as a ligand in various catalytic reactions, particularly in organometallic chemistry .
Métodos De Preparación
1,2-Bis(diphenylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiisopropylphosphine with a suitable backbone linker . Another method includes the addition of secondary phosphines to vinylphosphines . Industrial production methods often involve the use of dilithiated reagents and chlorophosphines .
Análisis De Reacciones Químicas
1,2-Bis(diphenylphosphino)butane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving transition metals.
Common Reagents and Conditions: Typical reagents include palladium(0) and nickel(0) complexes, and common conditions involve organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions are often coordination complexes that are used in catalytic processes.
Aplicaciones Científicas De Investigación
1,2-Bis(diphenylphosphino)butane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,2-bis(diphenylphosphino)butane exerts its effects involves its ability to act as a bidentate ligand, forming stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation . The molecular targets and pathways involved include the coordination sites on the metal centers, which are crucial for the catalytic activity .
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)butane can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: This compound has a shorter backbone and different electronic properties.
Bis(diphenylphosphino)methane: It forms a four-membered ring with metal centers, promoting the formation of bimetallic complexes.
1,3-Bis(diphenylphosphino)propane: This compound has a different backbone length, affecting its coordination geometry and catalytic behavior.
1,2-Bis(diphenylphosphino)butane is unique due to its specific backbone length and electronic properties, which make it suitable for certain catalytic applications that other diphosphines may not be as effective in .
Propiedades
Número CAS |
78601-25-9 |
|---|---|
Fórmula molecular |
C28H28P2 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-diphenylphosphanylbutan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C28H28P2/c1-2-24(30(27-19-11-5-12-20-27)28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-22,24H,2,23H2,1H3 |
Clave InChI |
JJRYTJCOOYOVOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


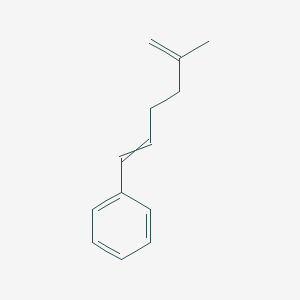
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
